5-methyl-4-[(5-methyl-1H-pyrazol-4-yl)selanyl]-1H-pyrazole
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Overview
Description
1H-Pyrazole, 4,4’-selenobis[3-methyl- is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals. The incorporation of selenium into the pyrazole structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4,4’-selenobis[3-methyl- typically involves the reaction of 3-methyl-1H-pyrazole with selenium-containing reagents. One common method is the reaction of 3-methyl-1H-pyrazole with selenium dioxide in the presence of a suitable solvent under controlled temperature conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of eco-friendly solvents and catalysts is often preferred to minimize environmental impact. The process may also include steps for the recovery and recycling of selenium reagents to improve cost-efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 4,4’-selenobis[3-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Substitution: Halogens (e.g., chlorine, bromine); reactions are carried out in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Selenoxide derivatives
Reduction: Selenide derivatives
Substitution: Halogenated pyrazole derivatives
Scientific Research Applications
1H-Pyrazole, 4,4’-selenobis[3-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4,4’-selenobis[3-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Pyrazole, 3-methyl-: A simpler pyrazole derivative without selenium, used in various chemical syntheses.
4,4’-Arylmethylene-bis(1H-pyrazol-5-ols): Compounds with similar biological activities but different structural features.
Uniqueness: 1H-Pyrazole, 4,4’-selenobis[3-methyl- stands out due to the presence of selenium, which imparts unique chemical and biological properties. The selenium atom enhances the compound’s antioxidant activity and its potential as a therapeutic agent .
Properties
CAS No. |
496842-40-1 |
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Molecular Formula |
C8H10N4Se |
Molecular Weight |
241.16 g/mol |
IUPAC Name |
5-methyl-4-[(5-methyl-1H-pyrazol-4-yl)selanyl]-1H-pyrazole |
InChI |
InChI=1S/C8H10N4Se/c1-5-7(3-9-11-5)13-8-4-10-12-6(8)2/h3-4H,1-2H3,(H,9,11)(H,10,12) |
InChI Key |
MVVJEXATJHBCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)[Se]C2=C(NN=C2)C |
Origin of Product |
United States |
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